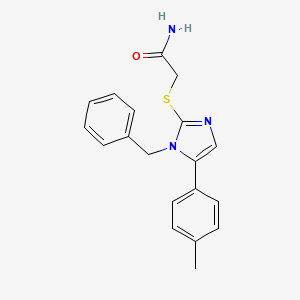

1-((1-(1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

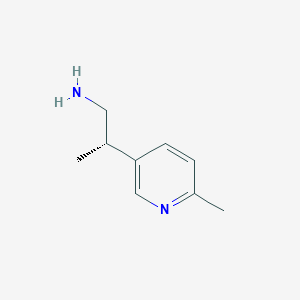

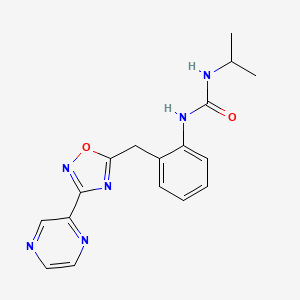

This compound is a derivative of azetidin-3-ylmethanol . It is not intended for human or veterinary use and is available for research use only. The molecular formula of this compound is C19H22ClN5O2 and it has a molecular weight of 387.87.

Molecular Structure Analysis

The molecular structure of this compound includes a 3-chlorophenyl group, a propanoyl group, an azetidin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and a pyrrolidin-2-one group.Scientific Research Applications

Pharma Market Reflection

- Azetidine, Pyrrolidine, and Piperidine Derivatives : This compound, as part of a broader class of azetidine, pyrrolidine, and piperidine derivatives, shows promise as an alpha-subtype selective 5-HT-1D receptor agonist, potentially useful for migraine treatment with fewer side effects (Habernickel, 2001).

Antimicrobial Applications

- Antimicrobial Activity of Azetidin-2-one Derivatives : A study on azetidin-2-one derivatives, closely related to the compound , demonstrated significant antibacterial and antifungal activities, indicating potential use in treating infections (Shah et al., 2014).

- Microwave Assisted Synthesis of Heterocyclic Compounds : Research shows that azetidinones, a related class, exhibit substantial antibacterial activity against various bacterial strains, indicating the compound's potential in developing new antibiotics (Mistry & Desai, 2006).

Antioxidant and Anticancer Properties

- Antioxidant Properties of Triazole Derivatives : Related triazole derivatives have shown antioxidant and antiradical activities, suggesting possible applications in combating oxidative stress-related diseases (Bekircan et al., 2008).

- Anticancer and Antimicrobial Activity of Oxazole Derivatives : Studies have revealed that certain oxazole derivatives, structurally similar to the compound , possess notable anticancer and antimicrobial activities, highlighting potential in cancer therapy (Katariya et al., 2021).

Plant Growth Stimulation

- Plant Growth Stimulation Effects : Pyrrolidin derivatives, similar to the compound , have been found to have pronounced plant growth stimulating effects, opening up avenues in agriculture (Pivazyan et al., 2019).

Synthesis and Characterization

- Synthesis and Characterization Studies : Research into the synthesis and characterization of similar compounds provides insights into potential methods for producing and analyzing the compound , crucial for further exploration of its applications (Desai & Dodiya, 2014).

Mechanism of Action

This compound is a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

properties

IUPAC Name |

1-[[1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-15-4-1-3-14(9-15)6-7-19(27)24-12-17(13-24)25-11-16(21-22-25)10-23-8-2-5-18(23)26/h1,3-4,9,11,17H,2,5-8,10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFBDANMXNIEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)

![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)